molecular formula C17H18ClNO2S B2795927 2-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide CAS No. 2097926-98-0

2-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide

Cat. No. B2795927
CAS RN: 2097926-98-0
M. Wt: 335.85
InChI Key: WNTQCJVOKURCIR-UHFFFAOYSA-N
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Description

‘2-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide’ is a versatile chemical compound with potential in scientific research. It is a type of heterocyclic compound, which is a very important class in the field of medicinal chemistry .


Synthesis Analysis

Thiophene and its substituted derivatives, such as ‘2-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide’, have been synthesized by medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The molecular structure of ‘2-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide’ would be a derivative of this base structure.


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of ‘2-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide’ would be influenced by this base structure and the specific substitutions in its molecular structure.

Scientific Research Applications

Bactericidal Activity

A study by Zadrazilova et al. (2015) examined the bactericidal activity of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, including compounds structurally related to 2-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide. They found these compounds to be effective against methicillin-resistant Staphylococcus aureus (MRSA), with potent bactericidal effects at various concentrations (Zadrazilova et al., 2015).

Anticancer Activity

Ravinaik et al. (2021) synthesized and evaluated a series of substituted benzamides, similar to 2-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide, for their anticancer activity. They found that several compounds exhibited promising anticancer activity against various cancer cell lines, indicating the potential use of such compounds in cancer therapy (Ravinaik et al., 2021).

Crystal Structure Analysis

Sharma et al. (2016) conducted a study on the crystal structure of a compound related to 2-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide. Their analysis provided insights into the molecular arrangement and interactions, which are crucial for understanding the chemical behavior and potential applications of such compounds (Sharma et al., 2016).

Synthesis for Medicinal Chemistry

A study by Saemian et al. (2012) involved the synthesis of a structurally related compound, demonstrating a method that could be applicable for the synthesis of 2-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide. Such methodologies are crucial in medicinal chemistry for the production of pharmacologically active compounds (Saemian et al., 2012).

properties

IUPAC Name

2-chloro-N-[oxan-4-yl(thiophen-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2S/c18-14-5-2-1-4-13(14)17(20)19-16(15-6-3-11-22-15)12-7-9-21-10-8-12/h1-6,11-12,16H,7-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTQCJVOKURCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CS2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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